2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C19H23ClN4 |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H23ClN4/c1-12(2)9-10-21-17-11-13(3)22-19-14(4)18(23-24(17)19)15-5-7-16(20)8-6-15/h5-8,11-12,21H,9-10H2,1-4H3 |
InChI Key |
PGDPQBXRSJZFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,5-dimethylpyrazole, and 3-methylbutylamine.
Condensation Reaction: The 4-chlorobenzaldehyde is condensed with 3,5-dimethylpyrazole in the presence of a suitable catalyst to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine core structure.
Amine Substitution: Finally, the 3-methylbutylamine is introduced to the pyrazolo[1,5-a]pyrimidine core through a substitution reaction to yield the desired compound
Chemical Reactions Analysis
2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, leading to altered cellular signaling pathways.
Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death
Comparison with Similar Compounds
2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant antiproliferative activity against various cancer cell lines.
Biological Activity
The compound 2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 353.8 g/mol. The structural characteristics include a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl group and a branched alkyl chain.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolopyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances antibacterial efficacy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . A study reported that certain pyrazolopyrimidine derivatives exhibited strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors (e.g., thiourea) . This suggests potential applications in treating conditions related to excessive urease activity, such as kidney stones.
Antifungal and Antitubercular Activity
Similar derivatives have shown promising antifungal and antitubercular activities. Compounds with structural similarities were evaluated against pathogenic fungi and Mycobacterium tuberculosis, revealing moderate to strong inhibitory effects . This positions them as potential candidates for further development in treating fungal infections and tuberculosis.
The mechanisms underlying the biological activities of pyrazolopyrimidines often involve interactions with specific biomolecular targets:
- Binding Interactions : Docking studies indicate that these compounds can effectively bind to target proteins through hydrogen bonding and hydrophobic interactions, influencing their biological efficacy.
- Enzyme Interaction : The inhibition of AChE suggests potential neuroprotective effects by enhancing acetylcholine levels in synaptic clefts, which could be beneficial in neurodegenerative diseases.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
